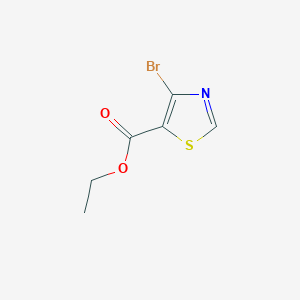

Ethyl 4-bromothiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHMYUZUYGXGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597418 | |

| Record name | Ethyl 4-bromo-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152300-60-2 | |

| Record name | Ethyl 4-bromo-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-thiazole-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-bromothiazole-5-carboxylate synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 4-bromothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic pathway and the expected analytical characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol, this document outlines a proposed multi-step synthesis based on established chemical principles and analogous reactions found in the literature. The guide includes detailed experimental protocols, tabulated summaries of expected quantitative data, and visualizations of the synthetic workflow to aid researchers in the practical synthesis and identification of this target molecule.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities. The targeted introduction of functional groups, such as a bromine atom and an ethyl carboxylate, onto the thiazole ring allows for further chemical modifications and the fine-tuning of a molecule's pharmacological properties. This compound is a potentially valuable building block for the synthesis of more complex bioactive molecules. This guide details a proposed synthetic route and the expected characterization parameters for this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the formation of an Ethyl 4-hydroxythiazole-5-carboxylate intermediate, followed by a bromination step to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxythiazole-5-carboxylate

This procedure is adapted from established methods for the synthesis of 4-hydroxythiazoles from isocyanoacetates and formate esters.

Materials:

-

Ethyl formate

-

Ethyl 2-isocyanoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexane to remove the mineral oil, and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 2-isocyanoacetate (1.0 eq) in anhydrous THF dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add ethyl formate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water at 0 °C.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Bromination of Ethyl 4-hydroxythiazole-5-carboxylate

This protocol describes the bromination of the 4-hydroxythiazole intermediate to yield this compound. The 4-hydroxythiazole exists in tautomeric equilibrium with the 4-oxothiazoline form, and the bromination is expected to occur at the 4-position.

Materials:

-

Ethyl 4-hydroxythiazole-5-carboxylate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4) or another suitable inert solvent

-

AIBN (Azobisisobutyronitrile) or benzoyl peroxide (as a radical initiator, if necessary)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4-hydroxythiazole-5-carboxylate (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Expected Reaction and Physical Data

| Parameter | Step 1: Intermediate Synthesis | Step 2: Bromination |

| Product Name | Ethyl 4-hydroxythiazole-5-carboxylate | This compound |

| Molecular Formula | C6H7NO3S | C6H6BrNO2S |

| Molecular Weight | 173.19 g/mol | 236.09 g/mol |

| Expected Yield | 60-70% | 70-80% |

| Appearance | Off-white to pale yellow solid | White to off-white solid |

| Expected Melting Point | 150-155 °C | Not available |

Expected Spectroscopic Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 1.30-1.40 (t, 3H, -CH₃), 4.30-4.40 (q, 2H, -OCH₂-), 8.60-8.70 (s, 1H, thiazole C2-H) |

| ¹³C NMR | δ (ppm): 14.2 (-CH₃), 61.5 (-OCH₂-), 120.0 (C4-Br), 150.0 (C5-COOEt), 160.0 (C=O), 165.0 (C2) |

| IR (KBr) | ν (cm⁻¹): ~2980 (C-H, alkyl), ~1720 (C=O, ester), ~1550 (C=N), ~1250 (C-O, ester), ~650 (C-Br) |

| Mass Spec (EI) | m/z: 235/237 [M]⁺ (isotopic pattern for Br), 190/192 [M-OEt]⁺, 162/164 [M-COOEt]⁺ |

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound, a compound with significant potential in synthetic and medicinal chemistry. The provided experimental protocols are based on well-established and reliable chemical transformations. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This guide is intended to facilitate the work of scientists and professionals in the field of drug development by providing a practical starting point for the synthesis of this and related thiazole derivatives.

Spectroscopic and Structural Elucidation of Ethyl 4-bromothiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-bromothiazole-5-carboxylate. Due to the limited availability of published spectroscopic data for this compound, this guide presents data for the closely related isomer, Ethyl 2-bromothiazole-5-carboxylate , to serve as a valuable reference. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and includes a generalized workflow for spectroscopic analysis.

Spectroscopic Data of Ethyl 2-bromothiazole-5-carboxylate

The following tables summarize the available spectroscopic data for Ethyl 2-bromothiazole-5-carboxylate.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 2-bromothiazole-5-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 2-bromothiazole-5-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data of Ethyl 2-bromothiazole-5-carboxylate

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry Data of Ethyl 2-bromothiazole-5-carboxylate

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data, which are standard techniques in the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse.

-

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired using a proton-decoupling pulse sequence to obtain singlets for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solid/Liquid Samples (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

-

Spectrum Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).

-

Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: The molecules are ionized in the source. For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. For EI, the sample is vaporized and bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental formula.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Ethyl 4-bromothiazole-5-carboxylate and Its Isomers

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on Ethyl 4-bromothiazole-5-carboxylate and its closely related isomers, which are pivotal intermediates in the synthesis of various pharmaceuticals. Given the potential ambiguity in nomenclature, this guide will also address the identification of different isomers of ethyl bromothiazole carboxylate to provide clarity for researchers and drug development professionals.

Identification and Physicochemical Properties of Ethyl Bromothiazole Carboxylate Isomers

While the specific isomer "this compound" is not commonly cited in chemical literature, several other isomers are well-documented and commercially available. It is plausible that the requested compound is a less common isomer or that the nomenclature is a variation of a more common one, such as Ethyl 5-bromothiazole-4-carboxylate. Below is a summary of the key isomers and their properties.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Ethyl 5-bromothiazole-4-carboxylate | 61830-23-7 | C₆H₆BrNO₂S | 236.09 | - | - |

| Ethyl 2-bromothiazole-5-carboxylate | 41731-83-3 | C₆H₆BrNO₂S | 236.09 | Solid | - |

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C₆H₆BrNO₂S | 236.09 | Powder | 67-71 |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 22900-83-0 | C₇H₈BrNO₂S | 250.11 | Solid | 65-69 |

| Ethyl 5-amino-2-bromothiazole-4-carboxylate | 1228281-54-6 | C₆H₇BrN₂O₂S | 251.10 | Solid | - |

| Ethyl 5-bromothiazole-2-carboxylate | 1202237-88-4 | C₆H₆BrNO₂S | 236.09 | Solid or semi-solid or liquid | - |

Synthesis of Ethyl Bromothiazole Carboxylates

The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and widely used method. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a straightforward route to various substituted thiazoles. The general mechanism involves the reaction of a thioamide with an α-halo ketone, leading to the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a key precursor for many substituted thiazoles.

Materials:

-

Ethyl acetoacetate

-

Thiourea

-

Iodine

-

Water

Procedure:

-

In a 250 mL round-bottomed flask, combine ethyl acetoacetate (3.90g, 0.03 mol), thiourea (4.56g, 0.06 mol), and iodine (7.62g, 0.03 mol).

-

Stir the mixture to ensure homogeneity.

-

Heat the reaction mixture at 85°C for 15 hours.

-

After the reaction is complete, allow the flask to cool and then add a sufficient amount of water to dissolve the majority of the solid.

-

Filter the resulting mixture to isolate the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Synthetic Workflow for a Substituted Thiazole

The following diagram illustrates a typical workflow for the synthesis of a substituted thiazole derivative, starting from readily available materials.

Caption: A generalized workflow for the synthesis of functionalized thiazole carboxylates.

Applications in Drug Development

Ethyl bromothiazole carboxylate derivatives are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is their use in the production of Febuxostat.

Role as a Key Intermediate in Febuxostat Synthesis

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used in the treatment of hyperuricemia and gout.[2] The synthesis of Febuxostat often involves intermediates such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which is structurally related to the compounds discussed in this guide. The thiazole-5-carboxylate moiety is a critical part of the Febuxostat molecule, essential for its biological activity.

Mechanism of Action of Febuxostat: A Signaling Pathway Perspective

Febuxostat exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway of purines.[3][4] By blocking this enzyme, Febuxostat reduces the production of uric acid from hypoxanthine and xanthine.[3][4]

The following diagram illustrates the mechanism of action of Febuxostat in the purine metabolism pathway.

References

The Advent of Thiazole Carboxylate Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of a significant subclass: thiazole carboxylate derivatives. These compounds, characterized by the presence of a carboxylic acid or its ester or amide derivative on the thiazole core, have garnered substantial interest due to their diverse and potent biological activities. This document will trace the historical milestones in their discovery, detail key synthetic methodologies, present a curated summary of their biological activities with quantitative data, and illustrate relevant mechanisms of action.

Historical Perspective: From Dyes to Drugs

The history of thiazole chemistry began in the late 19th century, not in medicine, but in the burgeoning field of synthetic dyes. The foundational work is credited to Arthur Hantzsch, who in 1887, developed a method for synthesizing thiazoles by reacting α-haloketones with thioamides. This reaction, now famously known as the Hantzsch thiazole synthesis, remains one of the most widely used methods for constructing the thiazole ring.

The trajectory of thiazole research shifted towards pharmacology with the discovery of the thiazole moiety in essential natural products. The identification of the thiazole ring within the structure of thiamine (Vitamin B1) and later in the penicillin antibiotic family highlighted the biological significance of this scaffold. This spurred chemists to explore synthetic thiazole derivatives as potential therapeutic agents, leading to the development of early drugs like the antibacterial agent Sulfathiazole. The introduction of a carboxylate group onto the thiazole scaffold was a critical step, providing a versatile handle for modifying molecular properties and interacting with biological targets, thus paving the way for the development of a vast array of potent and specific drug candidates.

Core Synthetic Methodologies

The construction of the thiazole carboxylate core relies on several key chemical reactions. The Hantzsch synthesis is the most prominent and versatile of these methods.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and highly reliable method for the formation of thiazole rings. It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This method is high-yielding and can be performed with simple reagents.

This protocol describes a typical Hantzsch synthesis for a thiazole carboxylate derivative.

-

Reagent Preparation:

-

Dissolve thiourea (10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate beaker, dissolve ethyl 2-chloroacetoacetate (10 mmol) in 20 mL of ethanol.

-

-

Reaction Execution:

-

Slowly add the ethanolic solution of ethyl 2-chloroacetoacetate to the stirring solution of thiourea at room temperature.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of ice-cold water with gentle stirring.

-

Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate as a solid.

-

-

Purification and Characterization:

-

Collect the precipitated solid by vacuum filtration through a Buchner funnel and wash the filter cake with cold water.

-

Dry the crude product in a vacuum oven at 40-50°C.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. Determine the melting point and calculate the percentage yield.

-

Caption: Hantzsch Thiazole Synthesis Workflow.

Other Synthetic Routes

While the Hantzsch synthesis is predominant, other methods have been developed for specific applications:

-

Gabriel Synthesis: This method involves the reaction of an α-acylamino ketone with phosphorus pentasulfide (P4S10) to yield 2,5-disubstituted thiazoles.

-

Cook-Heilbron Synthesis: In this approach, α-aminonitriles react with carbon disulfide to form 5-amino-2-mercaptothiazoles.

These alternative routes provide access to different substitution patterns on the thiazole ring that may be difficult to achieve through the Hantzsch method.

Biological Activities and Quantitative Data

Thiazole carboxylate derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug discovery. Their therapeutic potential spans from anticancer and antimicrobial to anti-inflammatory and neuroprotective applications.

Anticancer Activity

Many thiazole carboxylate derivatives have been investigated as potent anticancer agents. They often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: Anticancer Activity of Selected Thiazole Carboxylate Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 / EC50 | Citation |

| 51am | c-Met Kinase | MKN-45 (Gastric) | Data not specified | |

| Dasatinib Analog (6d) | Not specified | K563 (Leukemia) | Comparable to Dasatinib | |

| Compound 2a | COX-2 | Not specified | 0.958 µM | |

| Compound 2b | COX-1 / COX-2 | Not specified | 0.239 µM / 0.191 µM |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Antifungal and Antimicrobial Activity

The thiazole core is present in several antifungal and antibacterial agents. Thiazole carboxylates have been designed as novel agents to combat resistant microbial strains.

Table 2: Antifungal Activity of Selected Thiazole Carboxylate Derivatives

| Compound ID | Target Fungus | EC50 (mg/L) | Citation |

| Compound 24 | Botrytis cinerea | 0.40 | |

| Compound 24 | Sclerotinia sclerotiorum | 3.54 | |

| Compound 15 | Valsa mali | 0.32 |

Enzyme Inhibition

Thiazole carboxylates are effective inhibitors of various enzymes implicated in disease. For instance, certain derivatives have been developed as inhibitors of succinate dehydrogenase (SDH) for use as fungicides and protein tyrosine phosphatase 1B (PTP1B) for potential diabetes treatment.

Table 3: Enzyme Inhibition by Thiazole Carboxylate Derivatives

| Compound ID | Target Enzyme | IC50 | Citation |

| Compound 15 | Succinate Dehydrogenase (SDH) | 82.26 µM | |

| Compound 110 | PTP1B | 4.46 µM |

Mechanisms and Signaling Pathways

To exert their biological effects, thiazole carboxylate derivatives interact with specific molecular targets, modulating their activity and influencing cellular signaling cascades.

c-Met Kinase Inhibition in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant activation of the c-Met signaling pathway is implicated in the progression and metastasis of many human cancers. Thiazole carboxylate derivatives have been designed as potent c-Met inhibitors. By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation and activation of c-Met, thereby shutting down downstream signaling pathways such as the RAS/MAPK and PI3K/AKT cascades, which ultimately leads to reduced tumor growth and invasion.

Caption: Inhibition of the c-Met Signaling Pathway.

Drug Discovery and Development Workflow

The path from initial discovery to a clinically viable drug is a complex, multi-stage process. For thiazole carboxylate derivatives, this workflow involves iterative cycles of design, synthesis, and biological evaluation to optimize for potency, selectivity, and drug-like properties.

Caption: General Drug Discovery Workflow.

Conclusion and Future Outlook

The journey of thiazole carboxylate derivatives from their synthetic origins in the 19th century to their current status as highly valued scaffolds in medicinal chemistry is a testament to their chemical versatility and biological significance. The foundational Hantzsch synthesis and its modern variations continue to provide chemists with robust tools to explore this rich chemical space. The diverse biological activities, particularly in oncology, demonstrate their potential to address significant unmet medical needs. Future research will likely focus on developing more selective and potent derivatives, exploring novel mechanisms of action, and leveraging advanced synthetic methodologies, such as flow chemistry and multicomponent reactions, to accelerate the discovery of the next generation of thiazole-based therapeutics. The continued exploration of this remarkable heterocyclic core promises to yield new and effective treatments for a wide range of human diseases.

The Reactivity Profile of the Bromothiazole Ring System: A Technical Guide for Researchers

The bromothiazole ring system is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and the versatility of the carbon-bromine bond make it a highly valuable scaffold for the synthesis of complex molecular architectures.[1][2] This technical guide provides an in-depth analysis of the reactivity profile of bromothiazoles, offering insights into their behavior in various chemical transformations. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven summaries and detailed experimental protocols.

General Reactivity Principles

The thiazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This inherent electronic nature significantly influences its reactivity. The introduction of a bromine atom further modifies the electron density and provides a reactive handle for a multitude of transformations.[1] The reactivity of a bromothiazole is dictated by the position of the bromine atom on the ring (C2, C4, or C5), with each isomer exhibiting a distinct chemical behavior.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the thiazole ring is generally less facile than on more electron-rich aromatic systems like thiophene, often requiring more forcing conditions.[3] The electron-withdrawing nature of the heteroatoms deactivates the ring towards electrophilic attack.

The position of substitution is highly dependent on the existing substituents and the reaction conditions. In unsubstituted thiazole, the C5 position is the most reactive towards electrophiles.[4]

Bromination: Direct bromination of thiazole with Br₂ can lead to the formation of 5-bromothiazole.[4] However, the synthesis of the complete family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, is often achieved through sequential bromination and debromination steps, sometimes avoiding the use of elemental bromine.[3][5][6] For instance, 2-aminothiazole can be a versatile starting material for the synthesis of various brominated thiazoles.[7]

Nitration: Nitration of thiazole derivatives can also occur, typically at the 5-position.[4] For example, 2-hydroxythiazole can be nitrated to yield 2-hydroxy-5-nitrothiazole.[8]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of bromothiazoles, particularly when the bromine atom is at an activated position.[9] The electron-withdrawing character of the thiazole ring facilitates the attack of nucleophiles on carbon atoms bearing a halogen.[10]

The reactivity towards SNAr is most pronounced at the C2 position due to the activating effect of the adjacent nitrogen atom.[10][11] Consequently, 2-bromothiazole and its derivatives are excellent substrates for SNAr reactions.

Common Nucleophiles: A variety of nucleophiles can be employed, including:

-

Amines: To introduce amino functionalities.

-

Thiols: To form thioethers.

-

Alkoxides: To synthesize alkoxythiazoles.

Experimental Protocol: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole

This protocol provides a general procedure for the reaction of 2,5-dibromothiazole with an amine nucleophile.

Materials:

-

2,5-Dibromothiazole

-

Desired amine (1.0-1.5 equivalents)

-

Suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)

-

Reaction vessel (e.g., sealed tube)

-

Stirring apparatus and heating source

Procedure:

-

To a reaction vessel, add 2,5-dibromothiazole (1.0 equivalent), the desired amine (1.0-1.5 equivalents), and a suitable base (2.0-3.0 equivalents).

-

Add the anhydrous polar aprotic solvent.

-

Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture.[9]

-

The filtrate can be worked up by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromothiazoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[12][13][14] Bromothiazoles are excellent electrophilic partners in these transformations. The general reactivity order for aryl halides in these reactions is I > Br > Cl.[15]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with organoboron reagents.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination.[9]

-

Negishi Coupling: Reaction with organozinc reagents.

-

Stille Coupling: Reaction with organotin reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dibromothiazole

This protocol outlines a general procedure for the palladium-catalyzed amination of 2,5-dibromothiazole.

Materials:

-

2,5-Dibromothiazole

-

Amine (1.2 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[9]

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)[9]

-

Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equivalents)[9]

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an inert atmosphere glovebox or under a positive pressure of argon, add the palladium precursor, phosphine ligand, and base to a flame-dried Schlenk tube.[9]

-

Add the anhydrous, degassed solvent.

-

Add 2,5-dibromothiazole (1.0 equivalent) followed by the amine (1.2 equivalents).

-

Seal the Schlenk tube and place it in a preheated oil bath.

-

Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.[9]

-

Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.[9]

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by flash column chromatography on silica gel.[9]

Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for the functionalization of bromothiazoles, particularly at the C5 position.[1] This reaction typically involves treating the bromothiazole with an organolithium reagent (e.g., n-butyllithium) to replace the bromine atom with a lithium atom. The resulting lithiated intermediate can then react with a wide range of electrophiles to introduce various functional groups.[16]

Reactivity of Specific Bromothiazole Isomers

2-Bromothiazole

-

Nucleophilic Substitution: Highly susceptible to SNAr at the C2 position.[2]

-

Cross-Coupling: A versatile substrate for various cross-coupling reactions.[17]

-

Lithiation: Can undergo lithiation at the C5 position.

4-Bromothiazole

-

Less reactive towards SNAr compared to 2-bromothiazole.

5-Bromothiazole

-

Halogen-Metal Exchange: Readily undergoes halogen-metal exchange.[1][20]

-

Cross-Coupling: Can be used in cross-coupling reactions.[21]

-

Electrophilic Substitution: The remaining C2 and C4 positions are available for further electrophilic substitution, although deactivated.

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions of bromothiazoles.

Table 1: Synthesis of Bromothiazoles [3]

| Product | Starting Material | Reagents and Conditions | Yield (%) |

| 2-Bromothiazole | 2-Aminothiazole | 1. H₃PO₄, HNO₃, NaNO₂; 2. CuSO₄, NaBr | 86 |

| 4-Bromothiazole | 2,4-Dibromothiazole | NaBH₄, THF | 85-91 |

| 5-Bromothiazole | 2-Amino-5-bromothiazole | 1. H₃PO₄, HNO₃, NaNO₂; 2. H₃PO₂ | - |

| 2,4-Dibromothiazole | Thiazolidine-2,4-dione | PBr₅, POBr₃ | 62-66 |

| 2,5-Dibromothiazole | 2-Aminothiazole | HBr, NaNO₂, Br₂ | 79 |

Table 2: Buchwald-Hartwig Amination of Bromothiazoles [9]

| Bromothiazole Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 2,5-Dibromothiazole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Varies |

| 2-Bromothiazole | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | Varies |

| 5-Bromothiazole | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | Varies |

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Applications in Drug Discovery and Materials Science

The versatility of the bromothiazole ring system makes it a privileged scaffold in drug discovery.[22][23] Thiazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][17][21] Bromothiazoles serve as key intermediates in the synthesis of these biologically active molecules.[2][19] In materials science, bromothiazoles are utilized in the synthesis of polymers, dyes, and other functional materials.[2]

Conclusion

The bromothiazole ring system possesses a rich and diverse reactivity profile. A thorough understanding of its behavior in electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions is crucial for its effective utilization in organic synthesis. This guide provides a foundational understanding of these transformations, supplemented with practical experimental protocols and quantitative data, to aid researchers in the design and execution of novel synthetic strategies involving this important heterocyclic motif.

References

- 1. 5-Bromothiazole | 3034-55-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. firsthope.co.in [firsthope.co.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 8. ias.ac.in [ias.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-Bromothiazole-2(3H)-thione|For R&D [benchchem.com]

- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CAS 34259-99-9: 4-Bromothiazole | CymitQuimica [cymitquimica.com]

- 19. arborpharmchem.com [arborpharmchem.com]

- 20. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of a Bromothiazole Carboxylate Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a key bromothiazole carboxylate scaffold, offering valuable insights for researchers and professionals engaged in drug discovery and development. While the crystal structure of Ethyl 4-bromothiazole-5-carboxylate is not publicly available, this document presents a comprehensive examination of a closely related analog, Ethyl 2-amino-5-bromothiazole-4-carboxylate . The detailed crystallographic data and experimental protocols furnished herein serve as a robust reference for understanding the solid-state properties and intermolecular interactions that govern this important class of molecules.

Crystallographic Data Summary

The crystal structure of Ethyl 2-amino-5-bromothiazole-4-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-5-bromothiazole-4-carboxylate.

| Parameter | Value |

| Empirical Formula | C₆H₇BrN₂O₂S |

| Formula Weight | 251.11 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.843(2) Å |

| b | 10.483(3) Å |

| c | 11.239(3) Å |

| α | 90° |

| β | 99.47(3)° |

| γ | 90° |

| Volume | 911.3(4) ų |

| Z | 4 |

| Calculated Density | 1.831 Mg/m³ |

| Absorption Coefficient | 4.836 mm⁻¹ |

| F(000) | 504 |

| Data Collection and Refinement | |

| Theta range for data collection | 3.48 to 28.29° |

| Index ranges | -10<=h<=9, -13<=k<=13, -14<=l<=14 |

| Reflections collected | 7748 |

| Independent reflections | 2154 [R(int) = 0.0416] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2154 / 0 / 118 |

| Goodness-of-fit on F² | 1.055 |

| Final R indices [I>2sigma(I)] | R1 = 0.0381, wR2 = 0.0935 |

| R indices (all data) | R1 = 0.0538, wR2 = 0.1013 |

| Largest diff. peak and hole | 0.536 and -0.624 e.Å⁻³ |

Molecular Structure and Conformation

The asymmetric unit of Ethyl 2-amino-5-bromothiazole-4-carboxylate contains one independent molecule. The thiazole ring is essentially planar. The ethyl ester group adopts an extended conformation. Selected bond lengths and angles are provided in Table 2, offering a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-amino-5-bromothiazole-4-carboxylate.

| Bond | Length (Å) | Bond | Angle (°) |

| Br(1)-C(5) | 1.874(3) | C(4)-C(5)-Br(1) | 124.2(2) |

| S(1)-C(2) | 1.745(3) | C(2)-N(3)-C(4) | 110.1(2) |

| S(1)-C(5) | 1.718(3) | C(5)-C(4)-N(3) | 114.7(2) |

| N(3)-C(2) | 1.314(4) | C(2)-S(1)-C(5) | 90.9(1) |

| N(3)-C(4) | 1.378(4) | N(3)-C(2)-N(2) | 122.9(3) |

| C(4)-C(5) | 1.372(4) | S(1)-C(2)-N(2) | 114.1(2) |

| C(2)-N(2) | 1.349(4) | C(5)-C(4)-C(6) | 125.1(3) |

| C(4)-C(6) | 1.479(4) | N(3)-C(4)-C(6) | 120.2(3) |

| C(6)-O(1) | 1.202(4) | O(1)-C(6)-O(2) | 124.1(3) |

| C(6)-O(2) | 1.332(4) | C(6)-O(2)-C(7) | 116.4(3) |

Experimental Protocols

Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

A mixture of ethyl 2-aminothiazole-4-carboxylate (10 mmol) and N-bromosuccinimide (10 mmol) in chloroform (50 mL) was stirred at room temperature for 24 hours. The reaction mixture was then washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting solid was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the title compound.

Single-Crystal X-ray Diffraction

A single crystal of the title compound with dimensions 0.25 x 0.20 x 0.15 mm was selected for X-ray diffraction analysis. Data were collected on a Bruker APEX-II CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis process.

Caption: Experimental workflow for the synthesis and crystal structure determination.

Caption: Logical flow of crystallographic data analysis.

An In-depth Technical Guide to the Solubility of Ethyl 4-bromothiazole-5-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-bromothiazole-5-carboxylate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical solubility profile based on its chemical structure, provides a detailed experimental protocol for determining its solubility in various common organic solvents, and presents a framework for data presentation and visualization. This guide is intended to equip researchers and professionals in drug development with the necessary information to conduct their own solubility assessments and integrate these findings into their research workflows.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility in these fields is significantly influenced by its physicochemical properties, among which solubility plays a critical role. Solubility in various organic solvents is a key parameter for reaction condition optimization, purification, formulation, and biological screening. This guide addresses the solubility of this compound, providing a predictive overview and a practical framework for its experimental determination.

Predicted Solubility Profile

The chemical structure of this compound, featuring a thiazole ring, a bromo substituent, and an ethyl ester group, suggests a moderate to good solubility in a range of common organic solvents.

-

Polar Aprotic Solvents: Due to the presence of the polar ester group and the nitrogen and sulfur heteroatoms in the thiazole ring, the compound is expected to be soluble in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

-

Protic Solvents: Solubility in protic solvents like methanol, ethanol, and isopropanol is also anticipated, facilitated by hydrogen bonding with the ester and thiazole moieties.

-

Halogenated Solvents: Good solubility is predicted in halogenated solvents like dichloromethane and chloroform, owing to dipole-dipole interactions.

-

Aromatic Hydrocarbons: Solvents such as toluene may offer moderate solubility, depending on the balance between the polar functional groups and the overall molecular structure.

-

Non-polar Solvents: Lower solubility is expected in non-polar solvents like hexanes and diethyl ether, as the polar nature of the molecule will dominate.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases. To facilitate research and provide a template for data presentation, the following table illustrates how experimentally determined solubility data should be structured.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) |

| Alcohols | Methanol | Data Not Available |

| Ethanol | Data Not Available | |

| Isopropanol | Data Not Available | |

| Ketones | Acetone | Data Not Available |

| Esters | Ethyl Acetate | Data Not Available |

| Ethers | Diethyl Ether | Data Not Available |

| Tetrahydrofuran (THF) | Data Not Available | |

| Halogenated | Dichloromethane | Data Not Available |

| Chloroform | Data Not Available | |

| Aromatic | Toluene | Data Not Available |

| Non-polar | Hexane | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane, Chloroform, Toluene, Hexane.

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to 25°C (or the desired temperature).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Analysis:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the peak area (from HPLC analysis) against the concentration of the standard solutions.

-

Dilute the collected supernatant samples with the corresponding solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

-

Dilute the supernatant samples appropriately and measure their absorbance.

-

Calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical data, taking into account any dilution factors.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow Diagram

Conclusion

While specific quantitative solubility data for this compound is not currently available, this guide provides a robust framework for researchers to predict and experimentally determine this crucial physicochemical property. The provided experimental protocol is a standard and reliable method that can be adapted to various laboratory settings. The systematic collection and presentation of such data, as illustrated in the hypothetical data table, will be invaluable for the scientific community, particularly for those engaged in drug discovery and development. It is recommended that researchers generating such data make it publicly available to fill the current knowledge gap.

Methodological & Application

Ethyl 4-bromothiazole-5-carboxylate: A Versatile Scaffold in Medicinal Chemistry for Anticancer and Antimicrobial Drug Discovery

Introduction: Ethyl 4-bromothiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its unique structural features, including the reactive bromine atom and the thiazole core, make it an attractive scaffold for the development of novel therapeutic agents. This application note provides a detailed overview of its utility in the synthesis of potential anticancer and antimicrobial agents, complete with experimental protocols and quantitative biological data for derived compounds.

Application in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, particularly in the development of kinase inhibitors and cytotoxic compounds. The thiazole moiety is a common feature in many potent kinase inhibitors, and the bromo-substituted ester allows for diverse chemical modifications to optimize target binding and pharmacological properties.

Thiazolo[3,2-a]pyrimidine Derivatives as Potential Antitumor Agents

One important class of compounds synthesized from thiazole precursors are thiazolo[3,2-a]pyrimidines, which have demonstrated notable cytotoxic activity against various cancer cell lines.

The cytotoxic effects of synthesized thiazolo[3,2-a]pyrimidine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

| Compound ID | Target Cancer Cell Line | IC50 (µM) |

| 4e | HeLa (Cervical Cancer) | 6.26 ± 0.6 |

| Doxorubicin (Standard) | HeLa (Cervical Cancer) | 0.68 ± 0.1 |

Table 1: Cytotoxic activity of a representative thiazolo[3,2-a]pyrimidine derivative (4e) compared to the standard chemotherapeutic drug, Doxorubicin.

This protocol details a two-step synthesis to obtain a thiazolo[3,2-a]pyrimidine core, a key structure with demonstrated antitumor potential.

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Combine ethyl acetoacetate (1 mmol), 4-bromobenzaldehyde (1 mmol), and thiourea (1.5 mmol) in a reaction vessel.

-

Fuse the mixture at 120°C for 8 hours in the absence of a solvent.

-

After cooling, recrystallize the resulting organic residue from 30 mL of ethanol.

-

Filter the precipitate, wash with a small amount of methanol (5 mL), and dry in the air to yield the tetrahydropyrimidine-2-thione intermediate.

Step 2: Synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

-

React the product from Step 1 with a 5-fold excess of ethyl chloroacetate.

-

Heat the mixture at 120°C in the absence of a solvent to facilitate the condensation and cyclization.

-

Purify the resulting product by recrystallization to obtain the final thiazolo[3,2-a]pyrimidine derivative.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for thiazolo[3,2-a]pyrimidine.

Thiazole Derivatives as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in various cancers. Thiazole-containing compounds have been successfully developed as potent c-Met inhibitors. While direct synthesis from this compound is a promising avenue, existing research on analogous structures provides valuable insights.

The inhibitory activity of thiazole carboxamide derivatives against c-Met kinase is presented below, demonstrating the potential of this chemical class.

| Compound ID | c-Met IC50 (nM) |

| 51f | 29.05 |

| 51e | 34.48 |

| Foretinib (Standard) | Moderate |

Table 2: In vitro inhibitory activity of representative thiazole carboxamide derivatives against c-Met kinase.[1]

This protocol outlines a standard method to evaluate the inhibitory activity of synthesized compounds against the c-Met kinase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human c-Met kinase, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[2].

-

Inhibitor Addition: Add the synthesized thiazole derivatives at various concentrations to the wells of a 96-well plate[2].

-

Initiation of Reaction: Start the kinase reaction by adding ATP to the reaction mixture[2].

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo® MAX. The luminescence signal is inversely proportional to the kinase activity[2].

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the dose-response curve.

Signaling Pathway Inhibition

Caption: Inhibition of the HGF/c-Met signaling pathway.

Application in Antimicrobial Drug Discovery

Thiazole derivatives have a long history in antimicrobial research, forming the backbone of several clinically used drugs. This compound provides a convenient entry point for the synthesis of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

The following table summarizes the MIC values for representative thiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) |

| 37c | Bacteria | 46.9 - 93.7 |

| 37c | Fungi | 5.8 - 7.8 |

| 43a | S. aureus | 16.1 |

| 43a | E. coli | 16.1 |

Table 3: Antimicrobial activity of representative thiazole derivatives.[3][4]

This protocol describes a standard method for determining the MIC of synthesized compounds.

-

Preparation of Inoculum: Culture the test microorganisms overnight and then dilute the culture to a standardized concentration (e.g., 10^6 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: Prepare a series of twofold dilutions of the synthesized thiazole derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application extends to the synthesis of diverse heterocyclic systems with significant potential in the fields of oncology and infectious diseases. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the rich chemical space accessible from this starting material, paving the way for the discovery of next-generation therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from Ethyl 4-bromothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-bromothiazole-5-carboxylate as a versatile starting material for the preparation of a wide array of bioactive heterocyclic compounds. The protocols detailed herein focus on key cross-coupling reactions and subsequent modifications to generate molecules with potential therapeutic applications, including anticancer, antifungal, and enzyme inhibitory activities.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive bromine atom at the C4-position and an ester group at the C5-position of the thiazole ring. These functional groups allow for a variety of chemical transformations to introduce molecular diversity. The primary synthetic routes for elaborating this scaffold include:

-

Palladium-catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters, leading to the synthesis of aryl- or heteroaryl-substituted thiazoles.

-

Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes, providing access to alkynylthiazole derivatives which can be further functionalized.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a wide range of primary and secondary amines, leading to the synthesis of aminothiazole derivatives.

-

-

Hantzsch Thiazole Synthesis Modifications: While not a direct modification of the starting material, related thiazole syntheses can provide analogues for biological screening.[1]

-

Multi-component Reactions: To construct more complex heterocyclic systems in a single step.

The resulting functionalized thiazoles can serve as key intermediates or as final bioactive compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to modulate the compound's physicochemical properties and biological activity.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the key cross-coupling reactions of this compound and analogous bromo-heterocycles.

Table 1: Suzuki-Miyaura Coupling of Bromo-heterocycles with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[2]

Table 2: Sonogashira Coupling of Bromo-heterocycles with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 80 | 8 | 85-95 |

| 3 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuBr (5) | Piperidine | DMF | 70 | 12 | 75-85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Acetonitrile | RT | 24 | 70-80 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[2][3]

Table 3: Buchwald-Hartwig Amination of 5-Bromothiazoles

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 70-85 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |

| 3 | Diphenylamine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMF | 120 | 18 | 60-75 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-arylthiazole-5-carboxylate.[2]

General Protocol for Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) salt (e.g., CuI, 4 mol%)

-

Base (e.g., Et₃N)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the palladium catalyst and copper(I) salt.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base, followed by this compound and the terminal alkyne.[2]

-

Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography to afford the 4-alkynylthiazole derivative.[2][6]

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

-

Add the anhydrous, deoxygenated solvent.

-

Add this compound followed by the amine.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 16 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired ethyl 4-aminothiazole-5-carboxylate derivative.[4][7]

Synthesis of Bioactive Molecules: Examples and Signaling Pathways

Thiazole-based c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers. The development of small molecule inhibitors of c-Met is a promising therapeutic strategy. Thiazole carboxamides derived from this compound have shown potential as c-Met inhibitors.[8]

Synthetic Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 4-bromothiazole-5-carboxylate as a Versatile Precursor for Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4][5] The thiazole scaffold is a key structural motif in numerous clinically approved drugs.[4] Ethyl 4-bromothiazole-5-carboxylate is a valuable and versatile precursor for the synthesis of a diverse array of substituted thiazole derivatives. Its bromine atom at the 4-position allows for various chemical modifications, such as cross-coupling reactions, to introduce different functionalities and modulate the antimicrobial activity. This document provides detailed protocols for the synthesis of novel antimicrobial agents starting from this compound, methods for their antimicrobial evaluation, and a summary of their potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a range of microbial strains. This data highlights the potential for developing potent antimicrobial agents from thiazole-based scaffolds.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| Compound 1 | 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56-6.25 | [4] |

| Pseudomonas aeruginosa | 1.56-6.25 | [4] | ||

| Bacillus subtilis | 1.56-6.25 | [4] | ||

| Staphylococcus aureus | 1.56-6.25 | [4] | ||

| Compound 2 | Thiazole-based Schiff base | Escherichia coli | 14.40 ± 0.04 mm (inhibition zone) | [1] |

| Staphylococcus aureus | 15.00 ± 0.01 mm (inhibition zone) | [1] | ||

| Compound 3 | Heteroaryl thiazole derivative | Staphylococcus aureus | 0.23-0.7 | [6] |

| Resistant S. aureus | Higher potential than ampicillin | [6] | ||

| Candida albicans | 0.06-0.23 | [6] | ||

| Compound 4 | 4-(4-bromophenyl)-thiazol-2-amine derivative | Staphylococcus aureus | 16.1 µM | [1] |

| Escherichia coli | 16.1 µM | [1] | ||

| Compound 5 | Bisthiazolyl hydrazone | Streptococcus pneumoniae | 0.03 | [4] |

| Bacillus subtilis | 0.06 | [4] | ||

| Compound 6 | Benzo[d]thiazole derivative | Staphylococcus aureus | 50-75 | [7] |

| Escherichia coli | 50-75 | [7] | ||

| Aspergillus niger | 50-75 | [7] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(aryl)-thiazole-5-carboxylates via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

-

Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol) to the reaction mixture.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired ethyl 4-(aryl)-thiazole-5-carboxylate derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives using the broth microdilution method.[8]

Materials:

-

Synthesized thiazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi